molecular formula C16H14N2O2S B2602355 N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 313276-22-1

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

Cat. No. B2602355
CAS RN: 313276-22-1
M. Wt: 298.36
InChI Key: GDXZZZYRDKHRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 . It is also known by its synonyms "2-Naphthalenesulfonamide, N-(3-pyridinylmethyl)" .

Scientific Research Applications

Magnetic Anisotropy in Cobalt(II) Complexes

The compound N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide has been studied in the context of magnetic anisotropy, where its ligand influences the coordination geometry in cobalt(II) complexes. The axial zero-field splitting parameter, a key factor in magnetic anisotropy, is subtly correlated with the coordination geometry. The research suggests that certain structural distortions maximize this parameter, indicating potential applications in materials with magnetic properties (Wu et al., 2019).

Luminescence in Coordination Compounds

The compound also plays a role in the structural formation and luminescent properties of Cd(II) mixed-ligands coordination compounds. Different coordination modes of naphthalene-sulfonamide ligands influence the luminescence and structure of these compounds, suggesting applications in materials science, particularly in the development of luminescent materials (Han et al., 2017).

Synthesis of Biphenyl-4-sulfonamides

Moreover, the compound is involved in the efficient one-pot synthesis of biphenyl-4-sulfonamides. This synthesis approach is noted for its good substrate scope, functional group compatibility, and high yields, indicating its potential utility in organic synthesis and pharmaceutical applications (Zhiyou et al., 2015).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

Additionally, this compound has been studied in the context of enhancing nerve growth factor-induced neurite outgrowths. This suggests its potential application in neurobiology or the development of treatments for neurodegenerative diseases (Williams et al., 2010).

Electrocatalysis and Nanoparticle Enhancement

The compound is also involved in electrocatalysis and enhancing the properties of nano cobalt oxide. This indicates applications in the fields of electrochemistry and nanotechnology (Mohammed, 2017).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-4-3-9-17-11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZZZYRDKHRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333003
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

CAS RN

313276-22-1
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.